N-[1,1'-biphenyl]-3-yl-4-chlorobenzamide
Description
N-[1,1'-Biphenyl]-3-yl-4-chlorobenzamide is a benzamide derivative characterized by a biphenyl moiety substituted at the 3-position and a 4-chlorobenzoyl group. The biphenyl group enhances molecular rigidity and π-π stacking interactions, while the 4-chloro substituent may influence electronic properties and binding affinity to biological targets.
Properties
Molecular Formula |
C19H14ClNO |
|---|---|
Molecular Weight |
307.8 g/mol |
IUPAC Name |
4-chloro-N-(3-phenylphenyl)benzamide |
InChI |
InChI=1S/C19H14ClNO/c20-17-11-9-15(10-12-17)19(22)21-18-8-4-7-16(13-18)14-5-2-1-3-6-14/h1-13H,(H,21,22) |
InChI Key |
XYTSFEVYUQJBOL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)Cl |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s closest structural analogues include:
- N-(3-Chlorophenethyl)-4-nitrobenzamide (): Features a 4-nitrobenzoyl group and a 3-chlorophenethylamine moiety.
- N-(2,2-Diphenylethyl)-4-nitrobenzamide : Includes a diphenylethyl group, altering steric bulk compared to biphenyl.
| Property | N-[1,1'-Biphenyl]-3-yl-4-chlorobenzamide | N-(3-Chlorophenethyl)-4-nitrobenzamide | N-(2,2-Diphenylethyl)-4-nitrobenzamide |
|---|---|---|---|
| Molecular Formula | C₁₉H₁₄ClNO | C₁₅H₁₃ClN₂O₃ | C₂₁H₁₈N₂O₃ |
| Key Substituents | 4-Cl, biphenyl | 4-NO₂, 3-Cl-phenethyl | 4-NO₂, diphenylethyl |
| Electronic Effects | Electron-withdrawing (Cl) | Strong electron-withdrawing (NO₂) | Moderate π-conjugation (NO₂) |
| Biological Activity | Hypothetical enzyme inhibition | Antimicrobial (inferred from class) | Unreported |
Key Observations :
- Pharmacological Potential: Nitro-substituted benzamides (e.g., ) often exhibit antimicrobial activity due to nitro group redox reactivity, whereas chloro-substituted derivatives may prioritize enzyme inhibition or receptor modulation .
Crystallographic and Computational Studies
Computational modeling (e.g., DFT) could predict its binding modes relative to nitrobenzamide derivatives, emphasizing the role of the biphenyl group in π-stacking with aromatic residues in enzyme active sites.
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